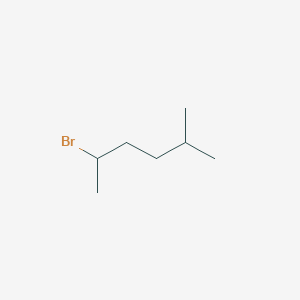

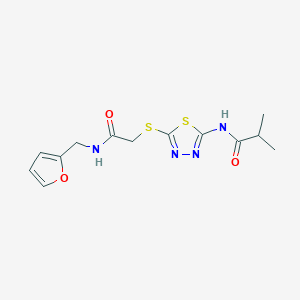

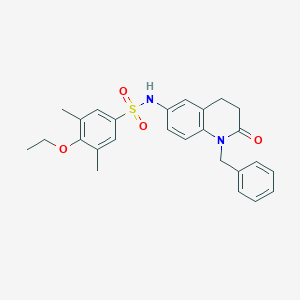

![molecular formula C15H15N3OS B2366012 N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1226449-32-6](/img/structure/B2366012.png)

N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, yield, and molecular formula of a similar compound were reported .Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives, such as N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Properties

The pyrrolopyrazine scaffold has been explored for its anti-inflammatory activity. Compounds containing this structure may modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Antiviral Potential

Studies suggest that pyrrolopyrazine derivatives, including N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit antiviral effects. These compounds could be valuable in combating viral infections, although further research is needed to understand their mechanisms of action .

Antioxidant Effects

Certain pyrrolopyrazine derivatives possess antioxidant properties. These molecules may help protect cells from oxidative stress and contribute to overall health .

Antitumor Activity

The pyrrolopyrazine scaffold has attracted attention as a potential antitumor agent. While specific studies on N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide are limited, related compounds have shown promise in inhibiting tumor growth .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, which share structural similarities with N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide, exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and targeting them can have therapeutic implications .

Natural Sources

Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine organisms. These natural products provide inspiration for drug discovery and development .

Mécanisme D'action

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, some compounds containing a pyrrole ring are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c19-14(16-8-5-11-18-9-3-4-10-18)15-17-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYGNZFWRRWMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

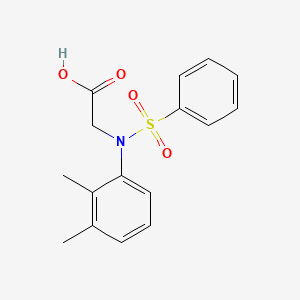

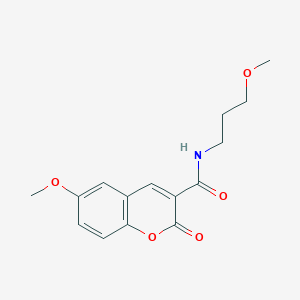

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

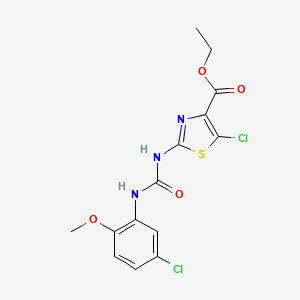

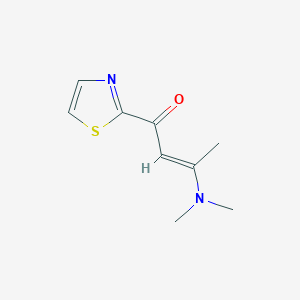

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)

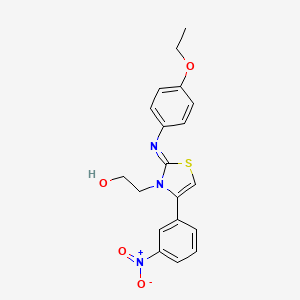

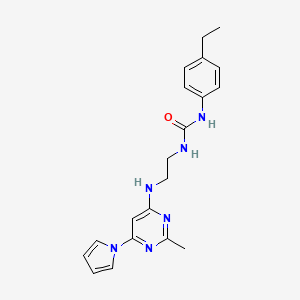

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)